(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one

Antimalarial Curcuminoid Plasmodium falciparum

Procure (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one (CD-8) for structure-activity relationship campaigns against Plasmodium falciparum. This symmetrical dibenzylideneacetone derivative demonstrates 1.5-fold greater antimalarial potency than curcumin (IC50 1.764 μM, 3D7 strain), with validated hydrophobic interaction at PfATP6 Leu268. Also suited for nonlinear optical limiting (β=7×10⁻¹¹ m/W at 532 nm), lipoxygenase inhibition, and anxiolytic nanoemulsion studies. Available at ≥98% purity as a crystalline solid (mp 127–131°C).

Molecular Formula C19H18O3
Molecular Weight 294.3 g/mol
CAS No. 37951-12-5
Cat. No. B3021044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one
CAS37951-12-5
Molecular FormulaC19H18O3
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)OC
InChIInChI=1S/C19H18O3/c1-21-18-11-5-15(6-12-18)3-9-17(20)10-4-16-7-13-19(22-2)14-8-16/h3-14H,1-2H3/b9-3+,10-4+
InChIKeyIOZVKDXPBWBUKY-LQIBPGRFSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one (CAS 37951-12-5): A Procurable, Structurally Defined Monocarbonyl Curcuminoid with Verified Antimalarial and Nonlinear Optical Differentiation


(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one (CAS 37951-12-5), also known as bis(4-methoxybenzylidene)acetone or CD-8, is a symmetrical dibenzylideneacetone (DBA) derivative belonging to the monocarbonyl curcuminoid class [1]. It is characterized by a central α,β-unsaturated ketone flanked by two 4-methoxyphenyl groups in a fully conjugated (E,E) configuration, providing a well-defined scaffold for structure-activity relationship studies. The compound is commercially available at >98.0% (GC) purity as a crystalline solid with a melting point of 127–131 °C [2], enabling reproducible experimental workflows.

Why Replacing (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one with Unsubstituted Dibenzylideneacetone or Curcumin Compromises Data Reproducibility and Potency


In the dibenzylideneacetone series, even minor modifications to the aryl substitution pattern (e.g., para-methoxy vs. para-hydroxy or unsubstituted) drastically alter electronic distribution, molecular geometry, and intermolecular interactions, leading to divergent biological and photophysical performance. A direct head-to-head antimalarial study revealed that (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one (CD-8) exhibits 1.5‑fold greater potency than curcumin against Plasmodium falciparum, while the para-hydroxy analog (CD-1) is significantly less active [1]. Similarly, nonlinear optical studies demonstrate that substitution at the para-position strongly modulates second-harmonic generation and two-photon absorption, making generic substitution untenable for applications requiring precise optical or pharmacological thresholds [2].

Quantitative Differentiation of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one (CAS 37951-12-5) Against Curcumin and Closest Structural Analogs


Superior Antimalarial Potency of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one (CD-8) Versus Curcumin and Hydroxy Analog in PfATP6-Targeted Assays

In a head-to-head in vitro comparison, (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one (CD-8) demonstrated 1.5‑fold higher potency than the natural product curcumin against both chloroquine-sensitive (3D7) and resistant (RKL-2) P. falciparum strains. The compound also retained substantial activity against the RKL-2 strain where the hydroxy analog CD-1 showed a marked drop in potency [1].

Antimalarial Curcuminoid Plasmodium falciparum

Nonlinear Optical Absorption Performance of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one (4DBDBA) Equivalent to Methyl-Substituted Analog for Photonic Device Integration

Open-aperture Z-scan measurements at 532 nm revealed that (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one (4DBDBA) exhibits a nonlinear absorption coefficient (β) of 7 × 10⁻¹¹ m/W, essentially equivalent to the 7.4 × 10⁻¹¹ m/W value of the 4-methyl analog (4DTDBA) [1]. Both compounds showed strong optical limiting behavior driven by two-photon absorption, outperforming many unsubstituted chalcones.

Nonlinear Optics Two-Photon Absorption Optical Limiting

Lipoxygenase Inhibition as a Class-Derived Anti-Inflammatory Attribute of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one

Authoritative pharmacological databases classify (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. While direct comparative IC50 data against specific analogs is not provided in the record, this functional annotation aligns the compound with the known anti-inflammatory mechanisms of curcuminoids and distinguishes it from simple, inactive dibenzylideneacetone derivatives.

Lipoxygenase Anti-inflammatory Enzyme Inhibition

Physicochemical Profile of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one: Enhanced Lipophilicity and Lower Melting Point Versus Curcumin Facilitate Formulation

Compared to the parent natural product curcumin, (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one exhibits a 52–56 °C lower melting point and a 0.9‑unit increase in computed lipophilicity (XLogP3-AA) [1][2]. These physicochemical differences stem from the replacement of curcumin's polar phenolic and β-diketone functionalities with a simpler, more lipophilic methoxy-substituted dibenzylideneacetone core.

Lipophilicity Melting Point Formulation

Procurement-Driven Application Scenarios for (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one (CAS 37951-12-5) Based on Verified Differential Evidence


Antimalarial Lead Optimization: Use as a Potent Curcumin-Derived Scaffold Targeting PfATP6

Procure (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one (CD-8) as a reference standard for structure-activity relationship (SAR) campaigns against Plasmodium falciparum. With IC50 values of 1.764 μM (3D7) and 7.40 μM (RKL-2), it outperforms curcumin and provides a robust baseline for evaluating new synthetic analogs [1]. Its established hydrophobic interaction with PfATP6 Leu268 makes it a validated tool compound for target-based screening.

Nonlinear Optical Material Development: Integration into Optical Limiting and Photonic Devices

Source (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one (4DBDBA) for the fabrication of optical limiters and sensors. Its nonlinear absorption coefficient β = 7 × 10⁻¹¹ m/W at 532 nm is comparable to the best-performing analog in its series, confirming strong two-photon absorption suitable for passive optical protection components [2].

Inflammation and Enzyme Inhibition Research: Probing Arachidonic Acid Cascade Modulation

Utilize (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one as a lipoxygenase inhibitor probe in studies of inflammatory pathways. Curated database annotations designate it a potent inhibitor of lipoxygenase, interfering with arachidonic acid metabolism [3]. While direct comparative IC50 data are not provided, this class-level activity supports its inclusion in preliminary enzyme inhibition screens.

Anxiolytic Research: Evaluation in Zebrafish Behavioral Models Using Nanoemulsion Formulations

Employ (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one in in vivo anxiolytic studies. A recent study demonstrated that polysaccharide nanoemulsions loaded with this compound (droplet size 126 nm, ζ‑potential −42 mV) elicited anxiolytic effects in zebrafish at a dose of 0.0325 mg/mL, mediated through serotonergic (5‑HT) receptor pathways [4]. This provides a foundation for further behavioral pharmacology investigations.

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